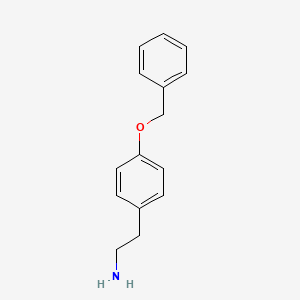

2-(4-Benzyloxy-phenyl)-ethylamine

Descripción

Significance in Organic Chemistry and Chemical Biology Research

In the realm of organic chemistry, 2-(4-Benzyloxy-phenyl)-ethylamine serves as a versatile precursor. The benzyloxy group acts as a stable protecting group for the phenolic hydroxyl group. This allows for chemical modifications on other parts of the molecule, primarily the ethylamine (B1201723) side chain, without affecting the phenol (B47542). Subsequently, the benzyl (B1604629) group can be readily removed through catalytic hydrogenation to yield the corresponding phenol, 4-hydroxyphenethylamine (tyramine), or its derivatives. This strategic use of a protecting group is a fundamental concept in multi-step organic synthesis.

A significant application of this compound is in the synthesis of isoquinoline (B145761) alkaloids and their analogs. psu.edu The phenethylamine (B48288) moiety is a key structural component of the isoquinoline core. Through reactions such as the Bischler-Napieralski or Pictet-Spengler cyclizations, chemists can construct the fused heterocyclic ring system characteristic of this large family of natural products and synthetic compounds, many of which exhibit potent biological activities. scripps.edupsu.edu

In chemical biology and medicinal chemistry, this compound is instrumental in the development of novel bioactive agents. It is a key starting material for creating libraries of compounds for drug discovery programs. For instance, it has been used in the synthesis of N-benzyl phenethylamine derivatives that show high affinity and selectivity for serotonin (B10506) 5-HT2A and 5-HT2C receptors. nih.gov These receptors are implicated in a variety of physiological and pathological processes, making them important targets for therapeutic intervention. nih.gov Furthermore, derivatives of this compound have been investigated as potential inhibitors of the STAT3 signaling pathway, which is a validated target in cancer therapy. chemicalbook.com

Historical Perspective of Phenethylamine Derivatives in Chemical Synthesis

The study of phenethylamines has a rich history dating back over a century. The parent compound, phenethylamine, is a naturally occurring monoamine alkaloid. nih.gov The isoquinoline alkaloids, which are structurally derived from phenethylamines, were first isolated from natural sources in the 19th century, with isoquinoline itself being isolated from coal tar in 1885. scripps.edu

The early 20th century saw the beginning of synthetic exploration of this class of compounds. A notable historical synthesis is the Pictet-Spengler reaction, discovered in 1911, which condenses a β-arylethylamine with an aldehyde or ketone followed by ring closure to form a tetrahydroisoquinoline. This reaction remains a cornerstone of isoquinoline synthesis today. psu.edu Another classic method, the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamide, also has its roots in the late 19th and early 20th centuries. psu.edu

The mid-20th century and beyond witnessed an explosion in the synthesis and study of phenethylamine derivatives, driven by the discovery of their profound psychoactive and physiological effects. This era saw the synthesis and investigation of numerous substituted phenethylamines, leading to a deeper understanding of their structure-activity relationships (SAR). wikipedia.org The development of modern synthetic methodologies, including catalytic cross-coupling reactions, has further expanded the accessible chemical space of phenethylamine derivatives, allowing for the creation of highly functionalized and complex molecules.

Structural Class and Broader Chemical Families within Medicinal Chemistry

This compound belongs to the broad chemical class of phenethylamines . This class is defined by a phenyl ring attached to an ethylamine side chain. wikipedia.org Within this class, it is a substituted phenethylamine , with the substituent being the benzyloxy group at the 4-position of the phenyl ring.

In the context of medicinal chemistry, the phenethylamine scaffold is considered a "privileged structure." This term refers to molecular frameworks that are capable of binding to multiple biological targets, often with high affinity. The versatility of the phenethylamine backbone allows it to be decorated with various functional groups, leading to compounds with a wide range of pharmacological activities. nih.gov

Phenethylamine derivatives are found in numerous families of therapeutic agents and psychoactive substances, including:

Stimulants: such as amphetamine and methamphetamine. wikipedia.org

Hallucinogens: like mescaline and members of the 2C family of compounds. biorxiv.org

Entactogens/Empathogens: for instance, MDMA (ecstasy). wikipedia.org

Antidepressants: including phenelzine (B1198762) and bupropion. wikipedia.org

Antiparkinsonian agents: such as selegiline. wikipedia.org

Vasopressors and Decongestants: like ephedrine (B3423809) and pseudoephedrine. wikipedia.org

The specific compound, this compound, is a direct precursor to derivatives of tyramine (B21549) (4-hydroxyphenethylamine), a naturally occurring trace amine. Tyramine and its derivatives are also an important class of compounds with their own set of biological activities.

Chemical Data and Properties

Below are tables detailing the chemical properties and identifiers for this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 2-(4-phenylmethoxyphenyl)ethanamine nih.gov |

| CAS Number | 51179-05-6 ontosight.ai |

| Molecular Formula | C₁₅H₁₇NO nih.gov |

| Molecular Weight | 227.30 g/mol nih.gov |

| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)CCN ontosight.ai |

| InChI Key | MKKMZZXGIORPMU-UHFFFAOYSA-N ontosight.ai |

Table 2: Computed Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| XLogP3 | 3.1 nih.gov |

| Hydrogen Bond Donor Count | 1 nih.gov |

| Hydrogen Bond Acceptor Count | 2 nih.gov |

| Rotatable Bond Count | 4 nih.gov |

| Exact Mass | 227.131014166 Da nih.gov |

| Topological Polar Surface Area | 35.3 Ų nih.gov |

| Heavy Atom Count | 17 nih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-phenylmethoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c16-11-10-13-6-8-15(9-7-13)17-12-14-4-2-1-3-5-14/h1-9H,10-12,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKKMZZXGIORPMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50276793 | |

| Record name | 2-(4-benzyloxy-phenyl)-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51179-05-6 | |

| Record name | 2-(4-benzyloxy-phenyl)-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 51179-05-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural Elucidation and Spectroscopic Characterization

Systematic Nomenclature and Representation (e.g., IUPAC Name)

The systematic name for the compound, following the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), is 2-[4-(benzyloxy)phenyl]ethan-1-amine . This name accurately describes the molecular structure, which consists of a phenethylamine (B48288) core substituted at the para-position of the phenyl ring with a benzyloxy group.

Other synonyms for this compound include:

4-Benzyloxyphenethylamine

O-Benzyltyramine

p-Benzyloxyphenylethylamine

4-(Phenylmethoxy)benzeneethanamine

The molecular formula for this compound is C₁₅H₁₇NO.

Spectroscopic Methods for Structural Confirmation in Research

Spectroscopic methods are indispensable tools for the unambiguous confirmation of the structure of synthesized organic molecules. The following sections detail the analysis of 2-(4-Benzyloxy-phenyl)-ethylamine using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are crucial for the structural elucidation of this compound.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).

The ethylamine (B1201723) side chain protons would appear as two triplets. The benzylic protons of the benzyloxy group would resonate as a singlet. The aromatic protons of the two phenyl rings would appear in the aromatic region of the spectrum, with characteristic splitting patterns reflecting their substitution.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.45 - 7.30 | Multiplet | 5H | Ar-H (Benzyl) |

| ~ 7.15 | Doublet | 2H | Ar-H (Phenethyl, ortho to -CH₂CH₂NH₂) |

| ~ 6.90 | Doublet | 2H | Ar-H (Phenethyl, ortho to -OCH₂Ph) |

| ~ 5.05 | Singlet | 2H | -OCH ₂Ph |

| ~ 2.95 | Triplet | 2H | -CH₂CH ₂NH₂ |

| ~ 2.75 | Triplet | 2H | -CH ₂CH₂NH₂ |

Note: Predicted data is based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.

The spectrum would show distinct signals for the ethylamine side chain carbons, the benzylic carbon, and the aromatic carbons of both the phenethyl and benzyl (B1604629) moieties. The chemical shifts of the aromatic carbons are influenced by the electron-donating effect of the benzyloxy group.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 157.5 | Ar-C -O |

| ~ 137.0 | Ar-C (ipso, Benzyl) |

| ~ 131.0 | Ar-C (ipso, Phenethyl) |

| ~ 130.0 | Ar-C H (Phenethyl) |

| ~ 128.5 | Ar-C H (Benzyl) |

| ~ 128.0 | Ar-C H (Benzyl) |

| ~ 127.5 | Ar-C H (Benzyl) |

| ~ 115.0 | Ar-C H (Phenethyl) |

| ~ 70.0 | -OC H₂Ph |

| ~ 42.0 | -CH₂C H₂NH₂ |

Note: Predicted data is based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C-O stretching of the ether linkage, and C=C stretching of the aromatic rings.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400 - 3250 | N-H Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 3000 - 2850 | C-H Stretch | Aliphatic (-CH₂-) |

| 1610, 1510, 1450 | C=C Stretch | Aromatic Ring |

| 1240 | C-O Stretch | Aryl Ether |

The presence of a primary amine is typically indicated by two bands in the N-H stretching region. The aromatic C-H stretching vibrations appear at wavenumbers above 3000 cm⁻¹, while the aliphatic C-H stretches are found just below 3000 cm⁻¹. The strong absorption band around 1240 cm⁻¹ is characteristic of the aryl ether C-O bond.

Mass Spectrometry (MS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A common fragmentation pathway for benzyl ethers is the cleavage of the C-O bond, leading to the formation of a stable tropylium ion at m/z 91. Another significant fragmentation would be the cleavage of the bond beta to the nitrogen atom in the ethylamine side chain.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Fragment |

|---|---|

| 227 | [M]⁺ (Molecular Ion) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In positive ion mode ESI-MS, the compound would be expected to be observed as the protonated molecule [M+H]⁺ at m/z 228.

X-ray Crystallography of Related Derivatives and Analogues

In the crystal structure of N-tert-Butyl-2-{2-[2-(4-chloro-phen-yl)-4-hy-droxy-1-(5-methyl-isoxazol-3-yl)-5-oxo-2,5-di-hydro-1H-pyrrol-3-yl]-N-(4-meth-oxy-phen-yl)acetamido}-2-(4-meth-oxy-phen-yl)acetamide methanol monosolvate, the molecules form hydrogen-bonded tetramers with methanol molecules acting as bridges through O-H⋯O and N-H⋯O interactions nih.gov. This highlights the crucial role of hydrogen bonding in the crystal packing of such molecules. Hirshfeld surface analysis further revealed that H⋯H (53.8%), O⋯H/H⋯O (19.0%), and C⋯H/H⋯C (14.8%) interactions are predominant in the crystal packing nih.gov. It is highly probable that the amino group of this compound would similarly engage in significant hydrogen bonding, influencing the supramolecular architecture of its crystal lattice.

Another related structure, (Z)-N′-(4-methoxybenzylidene)benzohydrazide, was crystallized and its structure solved, revealing a distorted square planar geometry in its Ni(II) complex which crystallizes in a P21/n space group mdpi.com. Although this molecule is not a direct phenylethylamine derivative, the presence of the substituted benzylidene moiety provides information on the types of intermolecular forces, such as π-π stacking, that can be expected.

The crystallographic data for a representative analogue is presented below.

| Parameter | Value for a 2-(4-methoxyphenyl)acetamide derivative nih.gov |

|---|---|

| Chemical Formula | C36H37ClN4O7·CH3OH |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.1234 (3) |

| b (Å) | 13.1332 (4) |

| c (Å) | 14.9987 (5) |

| α (°) | 81.168 (3) |

| β (°) | 87.119 (3) |

| γ (°) | 72.074 (2) |

| Volume (ų) | 1876.51 (10) |

| Z | 2 |

Computational Structural Descriptors and Topological Indices

Computational analysis provides a powerful avenue for characterizing molecular structure through numerical descriptors and topological indices. These parameters quantify various aspects of a molecule's size, shape, and electronic distribution, and are instrumental in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies researchgate.netnih.govnih.govnanobioletters.com.

For this compound and its derivatives, several key molecular descriptors can be computed. These descriptors, derived from the 2D or 3D representation of the molecule, include physicochemical properties and counts of structural features. For instance, the PubChem database lists several computed properties for the related compound N-benzyl-2-(4-phenylmethoxyphenyl)ethanamine nih.gov.

| Descriptor | Value for N-benzyl-2-(4-phenylmethoxyphenyl)ethanamine nih.gov | Significance |

|---|---|---|

| Molecular Weight | 317.4 g/mol | The mass of one mole of the substance. |

| XLogP3 | 4.7 | A measure of lipophilicity, indicating how the compound partitions between an octanol and water phase. |

| Hydrogen Bond Donor Count | 1 | Number of hydrogen atoms attached to electronegative atoms (N, O) that can act as hydrogen bond donors. |

| Hydrogen Bond Acceptor Count | 2 | Number of electronegative atoms (N, O) with lone pairs that can act as hydrogen bond acceptors. |

| Rotatable Bond Count | 11 | Number of bonds that allow free rotation, indicating molecular flexibility. |

| Exact Mass | 317.177964357 Da | The calculated mass based on the most abundant isotopes. |

| Topological Polar Surface Area (TPSA) | 21.3 Ų | The surface sum over all polar atoms, a descriptor used to predict drug transport properties. |

Beyond these fundamental descriptors, topological indices offer a more abstract and detailed characterization of molecular structure. These are numerical values derived from the molecular graph, where atoms are represented as vertices and bonds as edges mdpi.com. They encode information about branching, size, and shape.

Common topological indices include:

Wiener Index (W): The sum of the lengths of the shortest paths between all pairs of vertices in the molecular graph. It is one of the oldest topological indices and correlates with various physicochemical properties nih.gov.

Randić Index (χ): Based on the connectivity of the graph, it is calculated from the degrees of adjacent vertices. It is widely used in QSAR and QSPR studies to model biological activity and physical properties nih.gov.

Zagreb Indices (M1, M2): These are among the first degree-based topological indices. M1 is the sum of the squares of the degrees of all vertices, while M2 is the sum of the products of the degrees of adjacent vertices mdpi.com.

Forgotten Topological Index (F-index): Defined as the sum of the cubes of the degrees of all vertices in the graph nih.gov.

These indices are valuable tools in computational chemistry for predicting the properties and activities of new molecules without the need for experimental synthesis and testing, thus accelerating drug discovery and materials science research nih.govnih.gov.

Synthetic Methodologies and Route Optimization

Established Synthetic Pathways for 2-(4-Benzyloxy-phenyl)-ethylamine

Three primary strategies dominate the synthesis of this compound: reductive amination, alkylation, and multi-step synthesis from various precursors.

Reductive amination is a highly effective method for synthesizing amines from carbonyl compounds. wikipedia.org This process typically occurs in a single pot, converting an aldehyde or ketone into an amine through an intermediate imine. wikipedia.orglibretexts.org For the synthesis of this compound, the logical starting material is 4-benzyloxybenzaldehyde.

The reaction proceeds in two main steps:

Imine Formation : 4-benzyloxybenzaldehyde reacts with an amine source, such as ammonia (B1221849), to form a Schiff base or imine. This is a reversible reaction, and the equilibrium is often driven towards the product by removing the water formed.

Reduction : The intermediate imine is then reduced to the target ethylamine (B1201723). This reduction can be performed in situ.

A variety of reducing agents can be employed for this transformation, each with specific advantages regarding selectivity and reaction conditions. masterorganicchemistry.com

| Reducing Agent | Typical Solvents | Key Characteristics |

| Catalytic Hydrogenation (H₂/Catalyst) | Methanol, Ethanol | Catalysts include Palladium (Pd/C), Platinum (PtO₂), or Raney Nickel. Considered a green chemistry approach. wikipedia.org |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | A mild reducing agent. It can also reduce the starting aldehyde, so it is typically added after imine formation is complete. commonorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Selective for the reduction of imines in the presence of carbonyls and is stable in weakly acidic conditions which favor imine formation. masterorganicchemistry.comcommonorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), Dichloroethane (DCE) | A mild and selective reagent, often used for less reactive substrates. It is sensitive to water. commonorganicchemistry.com |

Electrochemical methods also represent a modern approach to reductive amination. For example, the synthesis of benzylamine (B48309) from benzaldehyde (B42025) and ammonia has been demonstrated using a silver electrocatalyst under ambient conditions, offering a potential route for related compounds. caltech.edu

While direct C-alkylation of 4-benzyloxyphenol to introduce the ethylamine side chain is challenging, modern cross-coupling reactions provide a viable "alkylation" strategy. A notable method involves the nickel- and photoredox-catalyzed cross-electrophile coupling of aryl halides with aliphatic aziridines. acs.org This modular approach allows for the formation of β-phenethylamine derivatives.

In this context, the synthesis would involve:

Starting Materials : 4-Benzyloxyiodobenzene (an aryl iodide) and a suitable N-protected aziridine.

Reaction : A photoassisted Ni-catalyzed reductive cross-coupling reaction joins the two fragments.

Deprotection : Removal of the protecting group on the aziridine nitrogen yields the final primary amine.

This method is particularly valuable for its modularity, enabling the synthesis of a diverse range of β-phenethylamine derivatives under mild conditions. acs.org

Multi-step syntheses allow for the construction of the target molecule from simpler, more readily available starting materials. The order of the reaction steps is critical to ensure the correct regiochemistry and to avoid unwanted side reactions. lumenlearning.com

A common and effective multi-step route involves the reduction of a nitrile intermediate:

Preparation of 4-benzyloxyphenylacetonitrile : This intermediate can be synthesized from 4-hydroxyphenylacetonitrile by benzylation (Williamson ether synthesis) using benzyl (B1604629) chloride or benzyl bromide in the presence of a base.

Reduction of the Nitrile : The nitrile group is then reduced to a primary amine. This transformation is a well-established method for preparing phenylethylamines. orgsyn.org

Several reduction methods are effective for this step:

Catalytic Hydrogenation : Using hydrogen gas with a Raney-Nickel catalyst in a solvent like methanolic ammonia is a high-yield method suitable for large-scale preparations. orgsyn.orgnih.gov The presence of ammonia helps to minimize the formation of secondary amine byproducts. orgsyn.org

Chemical Reduction : Lithium aluminum hydride (LiAlH₄) in a solvent like diethyl ether is a powerful reducing agent that can also be used for this conversion. wikipedia.org

Another versatile multi-step approach is to begin with tyramine (B21549) (4-hydroxyphenylethylamine) and protect the phenolic hydroxyl group:

Protection : The hydroxyl group of tyramine is converted to a benzyl ether using benzyl chloride or bromide and a suitable base. This directly yields this compound.

Stereoselective Synthesis Approaches for Analogues

While this compound itself is achiral, methods for the stereoselective synthesis of its analogues, particularly those with stereocenters on the ethylamine backbone, are of significant interest.

Enzymatic Transamination : Biocatalysis using transaminase enzymes offers a green and highly selective method to produce enantiopure chiral amines from prochiral ketones. researchgate.net This approach could be used to synthesize chiral analogues by starting with a substituted 4-benzyloxyacetophenone.

Chiral Auxiliaries : Chiral auxiliaries, such as (R)- or (S)-α-methylphenethylamine, can be used to direct the stereochemical outcome of a reaction. nih.gov For instance, an imine can be formed between a prochiral ketone and a chiral amine auxiliary. Subsequent reduction of the imine proceeds with diastereoselectivity, and removal of the auxiliary then yields the enantiomerically enriched target amine. google.com

Asymmetric Hydrogenation : The hydrogenation of a suitable enamine or imine precursor using a chiral catalyst can provide direct access to chiral amines with high enantiomeric excess.

Starting from Chiral Precursors : The classic method for producing chiral amphetamines involves the reduction of chiral precursors like norephedrine or norpseudoephedrine. google.comgoogleapis.com A similar strategy could be employed for analogues of this compound by starting with an appropriate optically active precursor.

Green Chemistry Principles in Synthesis (e.g., Ultrasound-Assisted Methods)

Applying green chemistry principles to the synthesis of this compound can reduce environmental impact and improve efficiency.

Catalytic Methods : As mentioned, catalytic reductive amination and catalytic hydrogenation are inherently greener than stoichiometric reductions as they reduce waste. wikipedia.org

Biocatalysis : The use of enzymes, such as transaminases, operates under mild conditions (temperature and pH) in aqueous media, representing a significant green alternative to traditional chemical methods. researchgate.net

Ultrasound-Assisted Synthesis (Sonochemistry) : The use of ultrasound irradiation can dramatically accelerate reaction rates, leading to shorter reaction times, reduced energy consumption, and often higher yields. sciforum.netnih.gov This technique promotes chemical reactions through acoustic cavitation. nih.gov The synthesis of various heterocyclic compounds containing benzyloxy moieties has been shown to be significantly more efficient under ultrasonic conditions compared to conventional heating. sciforum.netnih.gov For example, reactions that took 8-10 hours of refluxing could be completed in just 2 hours using ultrasound. sciforum.net

| Method | Conventional Time | Ultrasound Time | Advantage |

| Cyclization to form Azetidinone sciforum.net | 8-10 hours (reflux) | 2 hours | Reduced time, energy savings, accelerated reaction rate. |

| Synthesis of Dihydroquinolines mdpi.com | 4 hours | 1 hour | Faster reaction, higher yield (96% vs 80%), use of water as solvent. |

Large-Scale Preparative Techniques (e.g., Industrial Production Methods for related compounds)

The transition from laboratory-scale synthesis to industrial production requires methods that are cost-effective, safe, robust, and high-yielding.

Robust Process Design : For large-scale manufacturing of phenylethylamines, processes are designed to avoid toxic reagents, require mild conditions, and produce minimal by-products to simplify purification. google.comgoogleapis.com One patented method for phenylethylamine synthesis avoids the use of bases, which can complicate downstream processing on a commercial scale. google.comgoogleapis.com

High-Pressure Catalytic Reduction : The reduction of nitriles, such as benzyl cyanide, using Raney Nickel and hydrogen at high pressure is a proven method for producing phenylethylamines on a multi-kilogram scale, with reported yields between 83-90%. orgsyn.orgnih.gov

Telescoped Reactions : For industrial efficiency, "telescoping" reactions, where the product of one step is used directly in the next without isolation, is advantageous. A process for preparing N-benzylamines, for example, performs the iminization and subsequent hydrogenation in the same reaction vessel without removing the water formed during the first step, streamlining the manufacturing process. google.com

Regioselective Synthesis of Intermediates : The large-scale synthesis of key intermediates must be efficient. For example, a high-yield regioselective synthesis for 4-benzyloxy-2-hydroxy-benzaldehyde, a related intermediate, has been developed for industrial applications. google.com

Chemical Reactivity and Transformation Studies

Functional Group Transformations of the Ethylamine (B1201723) Moiety

The primary aliphatic amine group is a key site for functionalization. It readily undergoes reactions typical of primary amines, allowing for the introduction of a wide array of functional groups. These transformations are fundamental in modifying the compound's properties for various applications.

N-Acylation: The ethylamine moiety can be easily acylated using acyl chlorides, anhydrides, or carboxylic acids (with coupling agents) to form the corresponding amides. This reaction is one of the most common transformations for primary amines.

N-Alkylation: Direct alkylation with alkyl halides can lead to the formation of secondary and tertiary amines. However, controlling the extent of alkylation can be challenging, often resulting in mixtures. researchgate.netresearchgate.net Reductive amination, which involves the reaction with an aldehyde or ketone to form a Schiff base followed by reduction, offers a more controlled method for synthesizing secondary amines.

Schiff Base Formation: Condensation with aldehydes or ketones under appropriate conditions yields imines, also known as Schiff bases. These intermediates can be isolated or used in situ for further reactions, such as reduction to secondary amines.

Reaction with Chloroformates: Treatment with chloroformates, such as phenyl chloroformate or benzyl (B1604629) chloroformate, results in the formation of stable carbamates. nih.gov This transformation is often used as a protecting strategy for the amine group.

Table 1: Representative Functional Group Transformations of the Ethylamine Moiety

| Reaction Type | Reagent Class | Product Class | Significance |

|---|---|---|---|

| N-Acylation | Acyl Halides, Anhydrides | Amides | Introduces carbonyl functionality, modifies electronic properties. |

| N-Alkylation | Alkyl Halides | Secondary/Tertiary Amines | Increases steric bulk and basicity. researchgate.netresearchgate.net |

| Reductive Amination | Aldehydes/Ketones, Reducing Agent (e.g., NaBH4) | Secondary/Tertiary Amines | Controlled synthesis of N-alkylated derivatives. |

| Schiff Base Formation | Aldehydes/Ketones | Imines | Key intermediates for further synthesis. |

| Carbamate (B1207046) Formation | Chloroformates | Carbamates | Protection of the amine group. nih.gov |

Reactions Involving the Benzyloxy Phenyl Substructure

The benzyloxy phenyl portion of the molecule offers distinct reactive sites: the benzylic C-O bond, the aromatic ring, and the benzylic methylene (B1212753) group.

The benzyloxy group is susceptible to oxidative cleavage under various conditions. These reactions typically transform the benzyl ether into other functional groups, often leading to deprotection.

Oxidative Debenzylation: Strong oxidizing agents can cleave the benzyl ether. For instance, oxidation with reagents like N-bromosuccinimide (NBS) can lead to the formation of an aromatic aldehyde or ester, depending on the reaction conditions. nih.gov

Photooxidative Cleavage: Visible-light-mediated oxidation using photo-sensitizers such as 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can selectively cleave the benzyl ether, often under mild conditions. rsc.orgnih.gov This method is advantageous when other sensitive functional groups are present.

Electrooxidation: Anodic oxidation provides another method for cleaving benzyl ethers. The mechanism often involves electron loss from the aromatic ring, followed by cleavage of the benzylic C-O bond to yield an aromatic aldehyde. acs.orgacs.org

The most significant reduction reaction for the benzyloxy phenyl substructure is the cleavage of the benzyl ether linkage via hydrogenolysis.

Catalytic Hydrogenolysis (Debenzylation): This is a widely used method to remove the benzyl protecting group and reveal the underlying phenol (B47542). The reaction is typically carried out using hydrogen gas and a noble metal catalyst, most commonly palladium on carbon (Pd/C). researchgate.netresearchgate.net This transformation converts 2-(4-benzyloxy-phenyl)-ethylamine into its corresponding phenolic analogue, 4-hydroxyphenethylamine (tyramine). The reaction conditions are generally mild, but care must be taken as some catalysts can be sensitive to poisoning by the amine functionality. The use of specific solvents like 2,2,2-trifluoroethanol (B45653) can sometimes improve the outcome of the reaction by preventing side reactions. researchgate.net

Table 2: Typical Conditions for Catalytic Debenzylation

| Catalyst | Hydrogen Source | Solvent | Typical Conditions |

|---|---|---|---|

| 10% Pd/C | H2 gas (1 atm to 50 psi) | Methanol, Ethanol, Ethyl Acetate (B1210297) | Room temperature, 2-24 h researchgate.netresearchgate.net |

| Pd(OH)2/C (Pearlman's catalyst) | H2 gas | Ethanol | Often more effective for amines. |

| 10% Pd/C | Ammonium (B1175870) Formate | Methanol | Transfer Hydrogenation, Room temperature. |

The aromatic ring of the benzyloxy phenyl substructure is an electron-rich system, making it susceptible to electrophilic attack.

Electrophilic Aromatic Substitution: The benzyloxy group is a strong activating group and an ortho, para-director. libretexts.orgmsu.edu Since the para position is occupied by the ethylamine side chain, electrophilic substitution is directed primarily to the ortho positions (C3 and C5) of the phenyl ring. Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of bromine or chlorine using reagents like Br₂/FeBr₃ or Cl₂/AlCl₃.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂).

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) adds a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation/Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst like AlCl₃. uomustansiriyah.edu.iq

Nucleophilic aromatic substitution on this electron-rich ring is generally not feasible unless additional, strongly electron-withdrawing substituents are present.

Derivatization Strategies for Targeted Chemical Modifications

Derivatization of this compound is achieved by applying the aforementioned reactions to introduce specific chemical motifs. These strategies are employed to systematically alter the molecule's structure.

Amine-Focused Derivatization: The primary amine can be converted into a wide range of amides, sulfonamides, carbamates, and ureas to explore the impact of different substituents at the nitrogen atom. Controlled N-alkylation can introduce various alkyl or substituted alkyl groups.

Aromatic Ring-Focused Derivatization: The phenyl ring can be functionalized at the C3 and C5 positions via electrophilic substitution. This allows for the introduction of halogens, nitro groups, or other functionalities, which can then be used for further synthetic manipulations (e.g., reduction of a nitro group to an amine, or cross-coupling reactions on a halogenated derivative).

Combined and Sequential Derivatization: A multi-step strategy can involve initial modification of the aromatic ring, followed by transformation of the ethylamine moiety, or vice-versa. For instance, the ring could be nitrated, followed by acylation of the amine. Alternatively, the benzyl protecting group could be removed first, and the resulting phenol could be subjected to O-alkylation or other reactions before modifying the amine.

These derivatization pathways provide a robust platform for the synthesis of a diverse library of compounds based on the this compound scaffold.

Synthesis and Characterization of Derivatives and Analogues

Rational Design Principles for 2-(4-Benzyloxy-phenyl)-ethylamine Analogues

The design of analogues of this compound is guided by principles aimed at systematically modulating the molecule's physicochemical and biological properties for research applications. The phenethylamine (B48288) skeleton is a well-known pharmacophore present in numerous endogenous compounds, including hormones and neurotransmitters. wikipedia.org Modifications are rationally planned to probe structure-activity relationships (SAR), enhance binding affinity to specific biological targets, or improve properties like metabolic stability and membrane permeability.

Key design strategies include:

Aromatic Ring Substitution: Introducing various substituents onto the phenyl ring can alter electronic properties and steric bulk. This can influence how the molecule interacts with receptor pockets or active sites of enzymes. For example, adding halogen or methoxy (B1213986) groups is a common strategy to explore these effects. nih.gov

Modification of the Ether Linkage: The benzyloxy group serves as a protective group for the phenolic hydroxyl. Replacing the benzyl (B1604629) group with other alkyl or aryl moieties can fine-tune lipophilicity and metabolic stability. Cleavage of the benzyl ether to yield the corresponding phenol (B47542) (an O-benzyl tyramine (B21549) derivative) allows for the introduction of a wide array of new ether-linked substituents. nih.govsigmaaldrich.com

Ethylamine (B1201723) Side Chain Derivatization: The primary amine is a critical site for interaction and a key handle for derivatization. N-alkylation or N-acylation can change the basicity and hydrogen bonding capacity of the molecule, which is often crucial for biological activity. researchgate.netgoogle.com

Conformational Constraint: Incorporating the flexible phenethylamine structure into more rigid fused or heterocyclic systems can lock the molecule into specific conformations. This approach is valuable for identifying the bioactive conformation required for interaction with a biological target.

Synthesis of Substituted Phenethylamine Derivatives

The synthesis of derivatives of this compound can be systematically approached by modifying its three main structural components.

Substituents can be introduced onto the aromatic phenyl ring, typically at the positions ortho to the benzyloxy group (positions 3 and 5). These modifications are often implemented starting from a substituted 4-nitrophenol (B140041) precursor. For instance, a 2-nitro-4-hydroxyaniline can be benzylated using benzyl bromide in the presence of a base like potassium carbonate. prepchem.com The nitro group can then be subjected to a variety of chemical transformations before being reduced to the amine, which can then be converted to the corresponding phenylethylamine.

Common modifications and synthetic approaches are summarized below:

| Modification Type | Precursor Example | Reagents & Conditions | Resulting Moiety |

| Methoxy Introduction | 3-Methoxy-4-hydroxyphenylethylamine | Benzyl halide, Base | 2-(4-Benzyloxy-3-methoxy-phenyl)-ethylamine sigmaaldrich.com |

| Halogenation | 4-Benzyloxyphenol | Halogenating agent (e.g., NBS, NCS) | Halogen-substituted phenyl ring |

| Nitration | 4-Benzyloxytoluene | Nitrating mixture (HNO₃/H₂SO₄) | Nitro-substituted phenyl ring |

NBS: N-Bromosuccinimide, NCS: N-Chlorosuccinimide

The benzyloxy group can be readily cleaved via catalytic hydrogenation (e.g., using Pd/C catalyst and H₂ gas) to yield 4-hydroxyphenethylamine (tyramine). google.com This phenolic intermediate is a versatile platform for introducing a wide range of new ether linkages through Williamson ether synthesis, reacting it with various alkyl or aryl halides in the presence of a base.

| Alkylating Agent | Base | Solvent | Resulting Analogue Structure |

| Ethyl Iodide | K₂CO₃ | Acetone | 2-(4-Ethoxy-phenyl)-ethylamine |

| Isopropyl Bromide | NaH | DMF | 2-(4-Isopropoxy-phenyl)-ethylamine |

| Substituted Benzyl Chloride | K₂CO₃ | Acetonitrile | 2-(4-(Substituted-benzyloxy)-phenyl)-ethylamine |

DMF: Dimethylformamide

The primary amine of this compound is a nucleophilic center that can undergo various derivatization reactions.

N-Alkylation: Secondary or tertiary amines can be prepared via reductive amination with aldehydes or ketones, or by direct alkylation with alkyl halides. For example, reaction with benzaldehyde (B42025) followed by reduction can yield the N-benzyl derivative. google.com

N-Acylation: Amides are readily formed by reacting the amine with acyl chlorides or anhydrides in the presence of a base like triethylamine (B128534). This converts the basic amine into a neutral amide group.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) yields sulfonamides.

| Reaction Type | Reagent | Product Class |

| N-Acylation | Acetyl chloride, Triethylamine | N-acetyl-2-(4-benzyloxy-phenyl)-ethylamine (Amide) |

| N-Sulfonylation | p-Toluenesulfonyl chloride, Pyridine | N-Tosyl-2-(4-benzyloxy-phenyl)-ethylamine (Sulfonamide) |

| Reductive Amination | Acetone, NaBH₃CN | N-Isopropyl-2-(4-benzyloxy-phenyl)-ethylamine (Secondary Amine) |

Formation of Fused and Heterocyclic Systems Incorporating the Core Structure

To create conformationally restricted analogues, the this compound core can be incorporated into various heterocyclic ring systems.

Imidazoles: The 2-aryl-imidazole scaffold can be synthesized using 4-(benzyloxy)benzaldehyde (B125253), a direct precursor to the parent amine. A well-established method is the Radziszewski synthesis or its variations. For instance, reacting 4-(benzyloxy)benzaldehyde with benzil (B1666583) and ammonium (B1175870) acetate (B1210297) in glacial acetic acid, sometimes with a catalyst like ZnO nanoparticles, yields 2-(4-(benzyloxy)phenyl)-4,5-diphenyl-1H-imidazole. researchgate.netscispace.com

Reaction Scheme for Imidazole Synthesis researchgate.net

Benzothiazoles: 2-Arylbenzothiazoles are commonly prepared by the condensation of an aromatic aldehyde with 2-aminothiophenol (B119425). mdpi.comorganic-chemistry.org Using 4-(benzyloxy)benzaldehyde in this reaction would produce 2-(4-(benzyloxy)phenyl)benzothiazole. Various catalysts and conditions can be employed, including using molecular oxygen as an oxidant or employing metal-based catalysts to improve yields. mdpi.comnih.gov

Azetidinones: Azetidinones, also known as β-lactams, can be synthesized via the Staudinger cycloaddition. derpharmachemica.comglobalresearchonline.netresearchgate.net This involves the [2+2] cycloaddition of a ketene (B1206846) with an imine (Schiff base). A plausible synthetic route would start with the condensation of this compound with an aromatic aldehyde to form the corresponding imine. Subsequent reaction with chloroacetyl chloride in the presence of a base like triethylamine would generate the 2-azetidinone ring. globalresearchonline.netnih.gov

| Heterocycle | Key Precursor from Core Structure | General Reaction Type |

| Imidazole | 4-(Benzyloxy)benzaldehyde | Condensation with a 1,2-dicarbonyl and ammonia (B1221849) source researchgate.net |

| Benzothiazole (B30560) | 4-(Benzyloxy)benzaldehyde | Condensation with 2-aminothiophenol mdpi.com |

| Azetidinone | This compound | Formation of imine, followed by Staudinger [2+2] cycloaddition derpharmachemica.comglobalresearchonline.net |

Preparation of Prodrugs and Conjugates for Research Purposes

For research applications, particularly in cellular or in vivo studies, it can be advantageous to modify the parent compound into a prodrug. Prodrugs are inactive derivatives that are converted into the active compound under specific physiological conditions. This strategy can be used to enhance properties like solubility, stability, or cell permeability. google.com

Amide Conjugates: The primary amine of this compound can be coupled with the carboxylic acid group of an amino acid to form an amide linkage. These conjugates can be designed to be cleaved by peptidases, releasing the parent amine inside the cell. The synthesis typically involves standard peptide coupling reagents (e.g., DCC, HOBt). nih.gov

Phosphate (B84403) Prodrugs: The hydroxyl group, obtained after debenzylation, can be converted into a phosphate ester. Further derivatization of the phosphate with lipophilic, enzyme-labile groups (e.g., the ProTide approach using S-acyl-2-thioethanol (SATE) or pivaloyloxymethyl (POM) moieties) can mask the charge of the phosphate, facilitating passive diffusion across cell membranes. acs.org

Carbamate (B1207046) Prodrugs: The amine functionality can be derivatized to form a carbamate linkage with a promoiety that can be cleaved enzymatically.

These strategies allow for the controlled release of the active molecule, making them valuable tools for pharmacological research.

Role As a Precursor and Intermediate in Complex Organic Synthesis

Applications in the Synthesis of Pharmaceutical Intermediates

Pharmaceutical intermediates are the chemical compounds that form the building blocks of the final Active Pharmaceutical Ingredient (API). calpaclab.commallakchemicals.com The molecular architecture of 2-(4-Benzyloxy-phenyl)-ethylamine, characterized by the β-phenylethylamine motif, is a recurring structural element in a vast number of biologically active compounds and pharmaceuticals. nih.gov This makes it a valuable starting material for the synthesis of various pharmaceutical intermediates. mallakchemicals.com

The primary utility of this compound in this context is as a precursor to more elaborate molecular scaffolds. The ethylamine (B1201723) group can be readily acylated or reacted with various electrophiles to introduce new functional groups and build molecular complexity. Subsequently, the benzyloxy protecting group on the phenyl ring can be removed under specific conditions (typically hydrogenolysis) to reveal a reactive phenol (B47542). This phenol can then be used for further derivatization, such as ether or ester formation, allowing for the introduction of other pharmacologically important moieties.

While it serves as a fundamental building block, its main role is to provide the core phenylethylamine structure that is later incorporated into a larger, more complex API. Its application is foundational, enabling the assembly of key structural motifs that are prevalent in many drug classes. nih.govwikipedia.org

Contributions to the Development of Biologically Active Small Molecules

The development of novel, biologically active small molecules is a cornerstone of modern drug discovery. The 2-phenylethylamine scaffold, which is the core of this compound, is present in numerous natural and synthetic compounds with significant physiological effects, including hormones and psychoactive drugs. nih.govacs.org

The principal contribution of this compound to this field is its role as a key starting material for the synthesis of benzyltetrahydroisoquinoline (BTIQ) alkaloids. nih.gov This class of over 2,500 compounds exhibits a wide array of biological activities, including antimicrobial, anticancer, and antiparasitic properties. nih.govnih.gov For example, synthetic BTIQ alkaloids have been evaluated as potential treatments for neglected tropical diseases like leishmaniasis and Chagas disease. nih.gov

The synthesis of these complex alkaloids often involves the transformation of this compound into a BTIQ core structure. This scaffold is then further modified to produce a library of diverse small molecules that can be screened for various biological activities. Therefore, the contribution of this compound is indirect but crucial; it provides the foundational chemical structure from which a multitude of potentially therapeutic small molecules can be derived.

| Research Area | Application of this compound | Resulting Molecules |

| Pharmaceutical Intermediates | Serves as a foundational precursor for more complex APIs. | Provides the core β-phenylethylamine scaffold. |

| Biologically Active Small Molecules | Acts as a key starting material for creating libraries of compounds. | Enables the synthesis of diverse benzyltetrahydroisoquinoline alkaloids for biological screening. |

Utility in Natural Product Synthesis Strategies (e.g., benzyltetrahydroisoquinoline alkaloids)

The synthesis of natural products, particularly alkaloids, is a major area of organic chemistry. Benzyltetrahydroisoquinoline alkaloids (BTIQs) are a large and pharmacologically important family of natural products that includes compounds like morphine, codeine, and papaverine. nih.govnih.gov The synthesis of the core tetrahydroisoquinoline ring system is a critical step, and this compound is an ideal precursor for this purpose.

Two classical and powerful reactions are primarily employed for this transformation:

The Bischler-Napieralski Reaction : This reaction involves the intramolecular cyclization of a β-arylethylamide. wikipedia.org In this strategy, this compound is first acylated with a suitable phenylacetyl chloride derivative. The resulting amide is then treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), which promotes an electrophilic aromatic substitution to close the ring, forming a 3,4-dihydroisoquinoline. wikipedia.orgnrochemistry.comorganic-chemistry.org This intermediate can then be reduced to the final tetrahydroisoquinoline scaffold. The presence of the electron-donating benzyloxy group on the aromatic ring facilitates this cyclization. nrochemistry.comjk-sci.com

The Pictet-Spengler Reaction : This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgmdpi.com this compound can react with an appropriate aldehyde (like a phenylacetaldehyde derivative) to form an intermediate iminium ion. The electron-rich phenyl ring then attacks this iminium ion, leading to the formation of the tetrahydroisoquinoline ring system. wikipedia.orgjk-sci.com This reaction is a cornerstone in the biosynthesis and laboratory synthesis of numerous isoquinoline (B145761) alkaloids. mdpi.comnih.gov

Through these strategies, the relatively simple molecule this compound is transformed into the complex and valuable core structure of BTIQ alkaloids, demonstrating its significant utility in natural product synthesis.

| Synthetic Strategy | Description | Role of this compound |

| Bischler-Napieralski Reaction | Intramolecular cyclization of a β-arylethylamide using a dehydrating agent. wikipedia.orgorganic-chemistry.org | Serves as the starting amine, which is first acylated and then cyclized. |

| Pictet-Spengler Reaction | Condensation with an aldehyde followed by acid-catalyzed ring closure. wikipedia.orgmdpi.com | Acts as the β-arylethylamine component that condenses with the aldehyde to initiate cyclization. |

Exploration in New Materials and Chemical Process Development

While this compound is a well-established building block in organic and medicinal chemistry, its exploration in the development of new materials and innovative chemical processes appears to be limited based on available literature. Its primary application remains focused on its role as a precursor in multi-step syntheses of complex organic molecules like alkaloids.

There is potential for derivatives of phenylethylamines to be used in areas such as the manufacture of corrosion inhibitors or as components in the synthesis of specialized polymers. mallakchemicals.com However, specific research detailing the use of this compound for these applications is not prominent. The development of novel chemical processes often focuses on improving the efficiency and sustainability of existing synthetic routes. In this context, future research could explore more efficient methods for the synthesis of this compound itself or its application in catalytic or flow-chemistry processes to streamline the production of BTIQ alkaloids and other pharmaceutical intermediates. At present, its role is largely confined to traditional organic synthesis strategies.

Computational Chemistry and in Silico Modeling

Molecular Docking Studies for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.

A review of publicly available scientific literature and databases reveals a lack of specific molecular docking studies performed on 2-(4-Benzyloxy-phenyl)-ethylamine. Therefore, there are no reported findings on its potential biological targets or predicted binding affinities from such studies.

Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new or untested compounds.

There are currently no specific QSAR models reported in the scientific literature that include this compound. The development of a QSAR model requires a dataset of structurally related compounds with measured biological activity, which is not available for this specific chemical entity.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Molecular dynamics simulations provide a way to study the time-dependent behavior of a molecular system, including conformational changes.

Specific conformational analysis or molecular dynamics simulation studies for this compound are not found in the available scientific literature. However, general studies on phenethylamine (B48288) derivatives suggest that they often adopt an extended conformation. This is characterized by the ethylamine (B1201723) side chain extending away from the phenyl ring. The flexibility of the benzyl (B1604629) group in this compound would also contribute to a range of possible conformations, influencing how the molecule can interact with biological targets. Further dedicated computational studies would be required to determine the specific conformational preferences of this compound.

Prediction of Physicochemical Properties Relevant to Research (e.g., Lipinski's Rule of Five, Absorption, Distribution, Metabolism, Excretion (ADME) parameters)

The prediction of physicochemical properties is crucial for assessing the drug-like characteristics of a compound. One of the most common frameworks for this is Lipinski's Rule of Five, which predicts that poor absorption or permeation is more likely when a compound violates more than one of the following rules:

Molecular weight less than 500 Daltons

An octanol-water partition coefficient (log P) not greater than 5

No more than 5 hydrogen bond donors

No more than 10 hydrogen bond acceptors

The predicted physicochemical properties for this compound are summarized in the table below. These values have been computationally generated and are available in public databases such as PubChem. nih.gov

| Property | Predicted Value | Reference |

| Molecular Weight | 227.30 g/mol | nih.gov |

| XLogP3 | 3.1 | nih.gov |

| Hydrogen Bond Donors | 1 | nih.gov |

| Hydrogen Bond Acceptors | 2 | nih.gov |

| Rotatable Bond Count | 5 | nih.gov |

| Topological Polar Surface Area | 35.3 Ų | nih.gov |

| Formal Charge | 0 | nih.gov |

Based on these predicted properties, this compound adheres to Lipinski's Rule of Five:

Its molecular weight of 227.30 g/mol is well below the 500 Da threshold. nih.gov

The XLogP3 value of 3.1 is less than 5, indicating a favorable lipophilicity for membrane permeability. nih.gov

It has 1 hydrogen bond donor (the primary amine group), which is less than the maximum of 5. nih.gov

It has 2 hydrogen bond acceptors (the oxygen and nitrogen atoms), which is less than the maximum of 10. nih.gov

These characteristics suggest that this compound has a higher likelihood of good oral bioavailability. The topological polar surface area (TPSA) of 35.3 Ų is also within a range generally associated with good cell permeability.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to study the electronic structure and reactivity of molecules. These methods can provide insights into properties such as molecular orbital energies, charge distribution, and the stability of different chemical structures.

There are no specific quantum chemical calculation studies reported for this compound in the scientific literature. Such studies could further elucidate its electronic properties and potential reactivity, which would be valuable for understanding its chemical behavior and potential interactions with biological systems.

Biological and Pharmacological Research Applications in Vitro Investigations

Investigation of Enzyme and Receptor Interactions

The structural framework of 2-(4-Benzyloxy-phenyl)-ethylamine, a phenethylamine (B48288) derivative, makes it a candidate for interaction with various biological targets, including enzymes and neurotransmitter receptors.

While specific binding data for this compound is not extensively documented in publicly available research, studies on closely related analogs provide valuable insights. A methylated derivative, 2-(4-Benzyloxy-phenyl)-1-methyl-ethylamine , has been evaluated for its affinity to serotonin (B10506) receptors. In vitro binding assays using rat brain frontal cortical homogenates showed that this compound binds to the 5-hydroxytryptamine receptor 2C (5-HT2C). bohrium.com The affinity is characterized by a Ki value, which represents the concentration of the compound required to occupy 50% of the receptors.

| Compound | Target Receptor | Ki (nM) | Assay Description |

| 2-(4-Benzyloxy-phenyl)-1-methyl-ethylamine | 5-hydroxytryptamine receptor 2C (Rat) | 1200 | Binding affinity assay using homogenates from frontal cortical regions. bohrium.com |

This interactive table summarizes the binding affinity data for a derivative of the primary compound.

This affinity for a key serotonin receptor suggests that phenethylamine derivatives bearing a benzyloxy group could serve as scaffolds for developing agents that modulate the serotonergic system. Further research is needed to determine the binding profile of the parent compound, this compound, itself.

Monoamine oxidase B (MAO-B) is a critical enzyme in the brain responsible for the degradation of dopamine (B1211576). Inhibitors of MAO-B are used in the management of Parkinson's disease. The phenethylamine structure is a known substrate for MAO enzymes, and derivatives are often investigated as potential inhibitors. nih.gov

Research into more complex derivatives has shown significant promise. Specifically, a series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) derivatives were designed and synthesized as potential multi-functional agents for Parkinson's disease. ontosight.ai These compounds were found to be potent and highly selective inhibitors of MAO-B, with much weaker activity against the MAO-A isoform. One representative compound from this series, 3h , demonstrated a half-maximal inhibitory concentration (IC₅₀) in the nanomolar range, indicating high potency. Kinetic studies revealed that its inhibition of MAO-B is both competitive and reversible. ontosight.ai

| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Mode |

| Compound 3h (a benzothiazole derivative) | MAO-B | 0.062 | Competitive, Reversible |

This interactive table presents the MAO-B inhibition data for a potent derivative.

These findings highlight that the 4-benzyloxy-phenyl moiety, when incorporated into a larger molecular structure, can contribute to strong and selective inhibition of MAO-B. ontosight.ai

Studies on Cellular Pathways and Molecular Mechanisms of Action

The interaction of a compound with a receptor or enzyme initiates a cascade of intracellular events. The binding of the derivative 2-(4-Benzyloxy-phenyl)-1-methyl-ethylamine to the 5-HT2C receptor implies a potential to modulate G-protein-coupled signaling pathways. bohrium.comresearchgate.net Activation of the 5-HT2C receptor typically leads to the activation of phospholipase C, resulting in the production of inositol (B14025) phosphates and diacylglycerol (DAG), which in turn modulates intracellular calcium levels and protein kinase C (PKC) activity. researchgate.net

Furthermore, the inhibition of MAO-B by derivatives like 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazoles has direct consequences on cellular function. ontosight.ai By preventing the breakdown of dopamine in glial cells and neurons, these inhibitors effectively increase the synaptic availability of this neurotransmitter. This mechanism is central to their potential therapeutic application in Parkinson's disease. nih.gov The designed derivatives were also investigated for neuroprotective and anti-neuroinflammatory effects, suggesting an influence on complex cellular pathways related to oxidative stress and inflammatory responses in the brain. ontosight.ai

Antimicrobial Activity Studies

The potential of phenethylamine derivatives as antimicrobial agents has been an area of exploratory research. ontosight.ai This involves testing their ability to inhibit the growth of or kill pathogenic microorganisms in a laboratory setting.

General studies have indicated that some phenethylamine derivatives possess antimicrobial properties. ontosight.ai For instance, new phenethylamine derivatives isolated from the marine bacterium Arenibacter nanhaiticus showed weak antimicrobial activity against Staphylococcus aureus and Bacillus subtilis, with MIC values of 0.50 and 0.25 mg/ml, respectively, for the most active compound. nih.govnih.gov

In another study, a series of novel phenethylamine-based β-lactam derivatives were synthesized and tested against oral pathogens. These compounds exhibited antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 12.5 to 100 µM. bohrium.com However, research focusing specifically on the antibacterial efficacy of this compound is limited. One study that synthesized a range of substituted phenethylamine-based β-lactams found that while some derivatives showed antibacterial activity, they were ineffective against fungal isolates. nih.gov

The search for novel antifungal agents has led to the evaluation of various chemical structures. While some benzylamine (B48309) derivatives have shown potent antifungal activity, specific data on this compound is scarce. A study on substituted phenethylamine-based β-lactam derivatives reported that the compounds showed no antifungal activity against the tested fungal isolates. nih.gov This suggests that the core phenethylamine structure may require specific modifications to be effective against fungal pathogens. Further investigation is necessary to determine if this compound or its simple derivatives possess any meaningful antifungal properties.

Anti-tubercular Activity Assessments

While direct studies on the anti-tubercular properties of this compound are not prominent, the "benzyloxy-phenyl" moiety has been incorporated into more complex molecules to evaluate their efficacy against Mycobacterium tuberculosis. Research has focused on designing derivatives that leverage this structural component.

A notable study involved the synthesis of a series of 2-acylated and 2-alkylated amino-5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid derivatives. nih.gov These compounds were assessed for their ability to inhibit the growth of Mycobacterium tuberculosis (Mtb). Several of these derivatives demonstrated significant inhibitory activity with Minimum Inhibitory Concentration (MIC) values in the low micromolar range and exhibited low toxicity against VERO cells. nih.gov The most promising compounds were also tested against multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) clinical strains, where they showed moderate activity. nih.gov Molecular docking simulations suggested that these compounds likely exert their effect by binding to the mtFabH active site, indicating that the 2-amino-5-phenylthiophene-3-carboxylic acid scaffold containing the benzyloxy-phenyl group is a promising template for developing new anti-TB agents. nih.gov

Table 1: Anti-tubercular Activity of 5-(4-(benzyloxy)phenyl)thiophene Derivatives

| Compound ID | Mtb Growth Inhibition (MIC) |

|---|---|

| 10d | 1.9 µM |

| 15 | 1.9 µM |

| 12h | 7.7 µM |

| 12k | 7.7 µM |

Data sourced from PubMed. nih.gov

Antioxidant Activity Investigations

The antioxidant potential of scaffolds related to this compound has been explored, particularly through the design of multifunctional agents. In one such study, a series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives were synthesized and evaluated for their antioxidant capabilities using the Oxygen Radical Absorbance Capacity (ORAC) assay. nih.gov

This assay measures the capacity of a compound to quench free radicals, with results expressed in Trolox equivalents, a vitamin E analog used as a standard. The study found that all the synthesized benzothiazole derivatives displayed excellent antioxidant activities. nih.gov For instance, compound 3h from the series not only showed potent inhibitory activity against monoamine oxidase-B (MAO-B) but also demonstrated high antioxidant power with an ORAC value of 2.27 Trolox equivalents. nih.gov This highlights the utility of the benzyloxy-phenyl scaffold in creating compounds that can combat oxidative stress. nih.gov

Table 2: Antioxidant Activity of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole Derivatives

| Compound Class | Assay | Result (Trolox Equivalents) |

|---|---|---|

| Benzothiazole Derivatives | ORAC-FL | 2.13 - 2.48 |

| Compound 3h | ORAC-FL | 2.27 |

Data sourced from a 2023 study on multifunctional MAO-B inhibitors. nih.gov

Neuroprotective Potential in Cellular Models

The investigation of derivatives of this compound extends into the realm of neuroprotection, often linked to their antioxidant and enzyme-inhibiting properties. The aforementioned 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives were designed as potential multi-functional agents for treating neurodegenerative conditions like Parkinson's disease. nih.gov

The neuroprotective strategy for these compounds is based on a multi-target approach. By inhibiting MAO-B, these molecules can prevent the breakdown of dopamine, a key neurotransmitter depleted in Parkinson's disease, and reduce the production of harmful reactive oxygen species. nih.gov This action, combined with their direct and potent antioxidant effects, suggests a potential to protect neurons from oxidative damage, a key pathological feature of many neurodegenerative disorders. nih.gov The design strategy explicitly aimed to incorporate MAO-B inhibition, antioxidant effects, metal chelation, and neuroprotective activities into a single molecular scaffold. nih.gov

Antimitotic Activity Assessments

In a review of the available scientific literature, no studies were found that specifically assess the in vitro antimitotic activity of this compound or its closely related derivatives. Research in this area has focused on other chemical classes.

Dopamine Receptor Ligand Research and Related Systems

While direct binding studies of this compound on dopamine receptors are not extensively documented, the core phenylethylamine structure is a classic pharmacophore for dopamine receptor ligands. Research into structurally similar compounds provides insight into how this scaffold interacts with dopamine systems.

Studies have been conducted on analogs such as 2-(4-fluoro-3-hydroxyphenyl)ethylamine and 2-(4-chloro-3-hydroxyphenyl)ethylamine (B114405) to probe their affinity for dopamine D1 and D2 receptors. nih.govnih.gov In these investigations, the parent amine compounds, which are analogs of dopamine, generally show modest affinity for both D1 and D2 receptor subtypes. nih.govnih.gov

However, the introduction of substituents on the amine nitrogen can dramatically and selectively enhance the affinity for the D2 receptor subtype. nih.govnih.gov For example, N-alkylation with groups like ethyl, n-propyl, and particularly a 2-phenylethyl group, leads to a decrease in affinity for D1 binding sites but a significant increase in effectiveness at D2 sites. nih.gov The N-n-propyl-N-(2-phenylethyl) derivatives of both the fluoro- and chloro-substituted phenylethylamines were found to be potent and highly selective for D2 receptors. nih.govnih.gov This suggests that the phenylethylamine backbone serves as the primary recognition element, while N-substituents can interact with accessory binding sites on the D2 receptor to increase affinity and selectivity. nih.govnih.gov These findings underscore the potential of the 2-phenylethylamine scaffold, including the benzyloxy variant, as a template for designing selective dopamine receptor ligands.

Table 3: Dopamine Receptor Affinity of Substituted Phenylethylamine Analogs

| Compound | Substitution Pattern | D1 Receptor Affinity | D2 Receptor Affinity/Selectivity |

|---|---|---|---|

| 2-(4-fluoro-3-hydroxyphenyl)ethylamine | Parent amine | ~2-fold less than dopamine | ~2-fold less than dopamine |

| N-ethyl & N-n-propyl derivatives | N-alkylation | Decreased | Greatly enhanced effectiveness |

| N-n-propyl-N-(2-phenylethyl) derivatives | N-phenalkylation | Decreased | Potent and highly selective for D2 sites |

| 2-(4-chloro-3-hydroxyphenyl)ethylamine | Parent amine | ~7-fold lower than dopamine | ~7-fold lower than dopamine |

| N-n-propyl & N-alkylphenyl derivatives | N-alkylation/phenalkylation | Reduced | Increased affinity for D2 by 19 to 36-fold |

Data synthesized from studies on dopamine receptor ligands. nih.govnih.gov

Future Research Directions and Translational Perspectives in Chemical Sciences

Exploration of Novel Structural Analogues with Enhanced Functional Selectivity

The core structure of 2-(4-Benzyloxy-phenyl)-ethylamine serves as a versatile template for generating a diverse array of structural analogues. A primary future research direction lies in the systematic exploration of these analogues to achieve enhanced functional selectivity for various biological targets. ontosight.ai

Researchers are actively modifying the phenethylamine (B48288) backbone to fine-tune interactions with specific receptors, such as dopamine (B1211576) and serotonin (B10506) receptors, which are implicated in a range of neurological disorders. mdpi.comontosight.ai Structure-activity relationship (SAR) studies on derivatives have shown that substitutions on the aromatic ring and modifications of the ethylamine (B1201723) side chain can dramatically alter a compound's binding affinity and functional activity. researchgate.net For instance, the introduction of different substituents on the phenyl ring or the nitrogen atom can lead to compounds with biased signaling, preferentially activating one cellular pathway over another at a given receptor. nih.gov

Future work will likely focus on creating analogues with specific stereochemistry, as the spatial arrangement of atoms is known to be critical for biological activity. researchgate.net The synthesis of conformationally restricted analogues, such as those incorporating the phenethylamine motif into cyclic systems, is another promising avenue to enhance selectivity by reducing the molecule's flexibility and locking it into a bioactive conformation. mdpi.com The table below summarizes examples of phenethylamine derivatives and the impact of their structural modifications.

| Parent Scaffold | Structural Modification | Observed Effect/Target | Reference |

| Phenethylamine | N-methylation, α-alkylation | Varied activity as stimulants, anorectics, etc. | wikipedia.org |

| Phenethylamine | Symmetric sulfamide (B24259) substitution | Nanomolar inhibition of human carbonic anhydrase I/II | mdpi.com |

| Apomorphine | Substitution on the C-1 or C-3 position | Altered biased signaling at D1 and D2 dopamine receptors | nih.gov |

| Phenethylamine | Fusion of furane/pyrane rings | Nanomolar affinities for the 5-HT2A receptor subtype | mdpi.com |

This table provides examples of how structural modifications to the phenethylamine core can lead to compounds with specific biological activities.

Integration into Advanced Drug Discovery Methodologies

The utility of this compound and its derivatives extends into modern drug discovery paradigms. Its role as a versatile building block makes it an ideal candidate for the synthesis of compound libraries for high-throughput screening (HTS). HTS allows for the rapid testing of thousands of compounds to identify "hits" with desired biological activity. nih.gov

Furthermore, the phenethylamine scaffold is well-suited for computational and in silico drug design methodologies. researchgate.net By creating virtual libraries of derivatives and using molecular docking simulations, researchers can predict how these molecules will interact with a target protein's binding site. researchgate.netnih.gov This computational pre-screening can prioritize the synthesis of compounds that are most likely to be active, saving significant time and resources.

Fragment-based drug discovery (FBDD) is another area where this scaffold is valuable. nih.gov The phenethylamine core can be considered a high-value fragment that can be elaborated upon to build more potent and selective drug candidates. nih.govacs.org

Development of Innovative Synthetic Methodologies for Derivatives

While classical methods for synthesizing phenethylamine derivatives are well-established, there is a continuous drive to develop more efficient, sustainable, and versatile synthetic routes. wikipedia.orgpharmaguideline.com Future research will likely focus on several key areas:

Catalytic C-H Functionalization: Modern catalytic methods that allow for the direct modification of carbon-hydrogen bonds on the aromatic ring could streamline the synthesis of analogues, avoiding the need for pre-functionalized starting materials. organic-chemistry.org

Flow Chemistry: Performing reactions in continuous flow systems, as opposed to traditional batch reactors, can offer improved control over reaction parameters, enhanced safety, and easier scalability. This is particularly relevant for the large-scale production of promising drug candidates.

Biocatalysis: The use of enzymes to perform specific chemical transformations can offer high selectivity and mild reaction conditions, contributing to "greener" chemical processes.

Novel Cross-Coupling Strategies: The development of new cross-coupling reactions, such as the photoredox-catalyzed coupling of aziridines with aryl halides, provides modular and efficient ways to construct the β-phenethylamine scaffold. acs.org

Recent advances in the synthesis of isoquinoline (B145761) derivatives, which often use phenylethylamine precursors, highlight the ongoing innovation in this field. organic-chemistry.orgthieme-connect.de These methods provide rapid access to complex molecular architectures from simple starting materials. wikipedia.orgpharmaguideline.com

Application in Systems Biology and Multi-omics Research Paradigms

The translation of chemical tools into the complex environment of living systems is a major goal of modern chemical biology. mskcc.org Derivatives of this compound have significant potential for use as chemical probes to investigate biological systems on a global scale. nih.gov